![molecular formula C13H16ClNO4 B1225439 2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1225439.png)
2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester is a depsipeptide.
Applications De Recherche Scientifique
Analytical Methodologies
Rapid Analysis in Water : Catalina et al. (2000) developed a method for analyzing chlorophenoxy acid herbicides in water. This process involves in situ esterification and extraction, providing an efficient way to detect and quantify these herbicides, including derivatives of 4-chloro-2-methylphenoxy acetic acid (MCPA) (Catalina et al., 2000).
Trace Determination in Complex Matrices : Omidi et al. (2014) described the use of molecular imprinted polymer nanoparticles for sensitive and selective trace determination of MCPA in biological and environmental samples (Omidi et al., 2014).
Phase Transfer Microextraction Method : Nuhu et al. (2012) outlined a method for determining phenoxy herbicides, including 4-chloro-2-methylphenoxy acetic acid, in water using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis (Nuhu et al., 2012).
Chemical Synthesis and Modification
Synthesis of Novel Compounds : Fuloria et al. (2009) researched the synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, a compound related to MCPA (Fuloria et al., 2009).
Preparation of Oxadiazole Derivatives : Dewangan et al. (2015) focused on synthesizing and characterizing 1,3,4-oxadiazole derivatives, which involved reacting ethyl (4-chloro-3-methylphenoxy) acetate with various compounds to evaluate their analgesic and anti-inflammatory activities (Dewangan et al., 2015).
Photocatalytic and Environmental Applications
- Photocatalytic Oxidation Study : Topalov et al. (2001) investigated the photocatalytic decomposition of MCPA in aqueous suspensions containing TiO2, providing insights into the environmental degradation of this herbicide (Topalov et al., 2001).
Process Intensification in Catalysis
- Microwave Irradiation in Synthesis : Shinde and Yadav (2014) studied the esterification of MCPA under microwave irradiation, showcasing process intensification in the synthesis of MCPA esters using immobilized lipase catalysis (Shinde & Yadav, 2014).
Propriétés
Nom du produit |
2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester |
|---|---|
Formule moléculaire |
C13H16ClNO4 |
Poids moléculaire |
285.72 g/mol |
Nom IUPAC |
[2-(ethylamino)-2-oxoethyl] 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C13H16ClNO4/c1-3-15-12(16)7-19-13(17)8-18-11-5-4-10(14)6-9(11)2/h4-6H,3,7-8H2,1-2H3,(H,15,16) |
Clé InChI |
ZZCADUONAKAZOW-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)COC(=O)COC1=C(C=C(C=C1)Cl)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



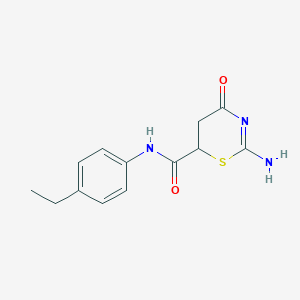
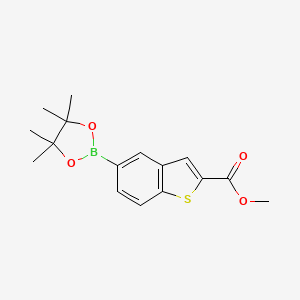
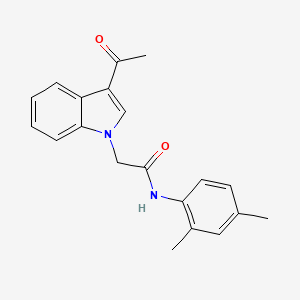
![N'-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-2,4-dichlorobenzohydrazide](/img/structure/B1225361.png)
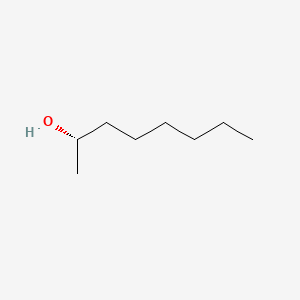
![Calix[6]arene](/img/structure/B1225367.png)
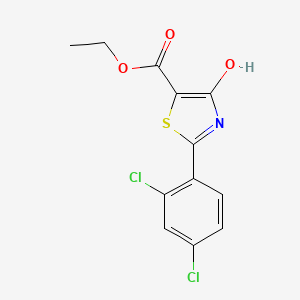
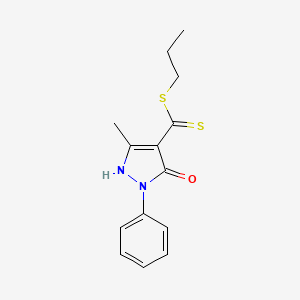
![[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B1225370.png)
![2-[[(2-Ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl] ester](/img/structure/B1225372.png)
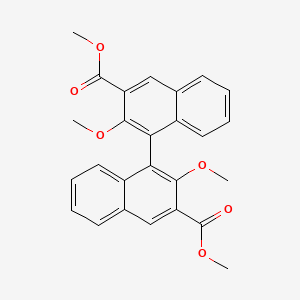
![[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B1225376.png)
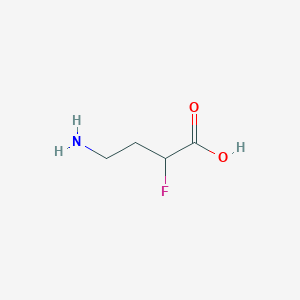
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1225381.png)